4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile
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Overview
Description
4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a tert-butyl group, a triazole ring, a thioether linkage, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the formation of the triazole ring followed by the introduction of the thioether and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with carbon disulfide can form the triazole ring, which is then further reacted with 4-chlorobutanenitrile to introduce the thioether and nitrile functionalities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can react under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-((5-(Tert-butyl)-4h-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The thioether linkage can participate in redox reactions, affecting cellular processes. The nitrile group can interact with nucleophiles, potentially modifying biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but differs in the core structure.
3,5-di-tert-Butyl-4-hydroxytoluene: Contains similar tert-butyl groups but has different functional groups and applications.
Properties
Molecular Formula |
C10H16N4S |
---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
4-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C10H16N4S/c1-10(2,3)8-12-9(14-13-8)15-7-5-4-6-11/h4-5,7H2,1-3H3,(H,12,13,14) |
InChI Key |
HVGPXHSAAPSVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)SCCCC#N |
Origin of Product |
United States |
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